9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide” is a synthetic organic compound that belongs to the class of fluorene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluorene Core: Starting with a fluorene derivative, the core structure is often synthesized through Friedel-Crafts acylation or alkylation reactions.
Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Amide Bond Formation: The final step involves coupling the thiazole derivative with the fluorene core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of “9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-4-carboxamide: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
4-Phenyl-1,3-thiazole: Lacks the fluorene core, which reduces its electronic properties.
9-Oxo-9H-fluorene: Lacks both the thiazole ring and the amide group, limiting its applications.
Uniqueness
“9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide” is unique due to the combination of the fluorene core, thiazole ring, and amide linkage, which imparts distinct electronic and structural properties. This makes it a valuable compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)fluorene-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O2S/c26-21-16-10-5-4-9-15(16)20-17(21)11-6-12-18(20)22(27)25-23-24-19(13-28-23)14-7-2-1-3-8-14/h1-13H,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBCCLHKMLVTBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.